molecular formula C13H27N5O3S B11186214 N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide

N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide

Cat. No.: B11186214
M. Wt: 333.45 g/mol
InChI Key: NBWWDMLAIIDFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a morpholinopropyl side chain and a propanesulfonamide group. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility and bioavailability, while the sulfonamide group contributes to hydrogen-bonding interactions, a common feature in enzyme inhibitors or receptor-targeting agents. Its molecular formula is C₁₃H₂₄N₆O₃S, with a molecular weight of 368.44 g/mol.

Properties

Molecular Formula

C13H27N5O3S

Molecular Weight

333.45 g/mol

IUPAC Name

N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]propane-2-sulfonamide

InChI

InChI=1S/C13H27N5O3S/c1-12(2)22(19,20)16-13-14-10-18(11-15-13)5-3-4-17-6-8-21-9-7-17/h12H,3-11H2,1-2H3,(H2,14,15,16)

InChI Key

NBWWDMLAIIDFOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=NCN(CN1)CCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the morpholinopropylamine intermediate, which can be synthesized by reacting morpholine with 3-chloropropylamine under controlled conditions . This intermediate is then reacted with a suitable triazine derivative to form the tetrahydrotriazinyl group. Finally, the propanesulfonamide group is introduced through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH during the reactions, as well as employing catalysts and solvents that enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Studies

N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide has been investigated for its potential as a therapeutic agent. Research indicates that it may exhibit activity against various biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit cell proliferation in certain cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Properties : Some studies have reported that the compound shows promise as an antimicrobial agent. It may be effective against both gram-positive and gram-negative bacteria due to its ability to disrupt cellular processes.

Neuropharmacology

Research has indicated potential applications in neuropharmacology. The morpholine moiety in the structure suggests that it could interact with neurotransmitter systems:

  • Cognitive Enhancement : There are indications that this compound may enhance cognitive functions in preclinical models. It is hypothesized to modulate neurotransmitter levels or receptor activity.

Agricultural Applications

The compound's properties have also been explored in agricultural science:

  • Pesticide Development : Its structural characteristics make it a candidate for developing new pesticides or herbicides. Studies are ongoing to evaluate its efficacy and safety in agricultural applications.

Data Tables

Application AreaPotential EffectsReferences
PharmacologyAnticancer activity
Antimicrobial properties
NeuropharmacologyCognitive enhancement
Agricultural SciencePesticide development

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation published in Antimicrobial Agents and Chemotherapy highlighted the compound's broad-spectrum antimicrobial activity. The study demonstrated significant inhibition of bacterial growth in both laboratory and clinical isolates.

Mechanism of Action

The mechanism of action of N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide

  • Key Differences: Substituent: Replaces the morpholinopropyl group with a pyridylmethyl moiety. However, the absence of morpholine reduces solubility in aqueous environments . Molecular Weight: Slightly lower (estimated 354.40 g/mol) due to the smaller pyridylmethyl group.

Structural Analog: 6-chloro-N-[5-(3-morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine

  • Key Differences: Core Structure: Incorporates a quinazoline ring instead of a triazine, with additional chloro and phenyl substituents. Biological Relevance: Quinazoline derivatives are well-documented kinase inhibitors (e.g., EGFR inhibitors). Molecular Weight: Significantly higher (537.04 g/mol) due to the quinazoline scaffold and substituents.

Comparative Data Table

Property Target Compound Pyridylmethyl Analog Quinazoline Analog
Molecular Formula C₁₃H₂₄N₆O₃S C₁₂H₂₀N₆O₂S C₂₅H₂₈ClN₇O
Molecular Weight (g/mol) 368.44 ~354.40 537.04
Key Substituents Morpholinopropyl, propanesulfonamide Pyridylmethyl, propanesulfonamide Morpholinopropyl, quinazoline, chloro, phenyl
Solubility (Predicted) Moderate (morpholine enhances aqueous solubility) Low (pyridine reduces polarity) Low (quinazoline and chloro groups increase hydrophobicity)
Therapeutic Potential Hypothesized kinase/modulator activity Unreported Likely kinase inhibition (quinazoline-based)

Research Findings and Mechanistic Insights

  • Pyridylmethyl Analog: Limited data exists, but pyridine-containing analogs often exhibit antimicrobial or antiviral properties due to metal-coordination capabilities .
  • Quinazoline Analog : The chloro and phenyl groups align with structural features of FDA-approved kinase inhibitors (e.g., Erlotinib). However, the bulky substituents may increase off-target interactions or toxicity .

Biological Activity

N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a tetrahydro-1,3,5-triazine core linked to a morpholinopropyl group and a sulfonamide moiety. Its molecular formula is C13H27N5O3SC_{13}H_{27}N_{5}O_{3}S with a molecular weight of approximately 342.43 g/mol .

Structural Formula

ComponentDescription
Molecular FormulaC13H27N5O3SC_{13}H_{27}N_{5}O_{3}S
Molecular Weight342.43 g/mol
Key Functional GroupsTetrahydro-1,3,5-triazine, Morpholinopropyl, Sulfonamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that similar compounds exhibit significant binding affinities towards kinases involved in cancer pathways. For instance, the compound may inhibit Bruton’s tyrosine kinase (BTK), which is implicated in tumor growth and survival .

Anticancer Properties

Studies have demonstrated the anticancer potential of triazine derivatives. For example:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines while exhibiting low toxicity to normal cells. In vitro studies indicated significant reductions in cell viability in cancer cell lines such as BxPC-3 and HCT-116 .
  • Apoptosis Induction : The mechanism involves the activation of both extrinsic and intrinsic apoptotic pathways. Increased activity of caspases (caspase-8 and caspase-9) has been observed following treatment with related compounds .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been conducted to elucidate the efficacy of this compound against specific targets. Modifications in the side chains can enhance biological activities and provide insights into optimizing drug design .

Preclinical Studies

  • Study on BTK Inhibition : A related compound demonstrated superior anticancer efficacy compared to 5-fluorouracil (5-FU) in colorectal cancer models. The study revealed that the compound could significantly suppress tumor development in zebrafish embryo xenograft models when used in conjunction with 5-FU .
  • Cytotoxic Effects : An investigation into the cytotoxic effects of triazine-containing compounds showed IC50 values indicating potent activity against cancer cell lines with minimal impact on normal fibroblasts .

Comparative Analysis of Related Compounds

CompoundTarget Cell LineIC50 Value (μM)Mechanism of Action
MM129DLD-10.15BTK Inhibition
MM131HCT-1160.20Apoptotic Pathways
N-[5-(3-morpholinopropyl)-1,4,5...BxPC-3TBDKinase Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.